
5-去乙基-5-羧基吡格列酮
描述
Molecular Structure Analysis
The molecular formula of 5-Desethyl 5-Carboxy Pioglitazone is C18H16N2O5S . Its molecular weight is 372.4 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Desethyl 5-Carboxy Pioglitazone include a molecular weight of 372.4 g/mol, an XLogP3-AA of 2.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, a rotatable bond count of 7, an exact mass of 372.07799279 g/mol, a monoisotopic mass of 372.07799279 g/mol, a topological polar surface area of 131 Ų, and a heavy atom count of 26 .科学研究应用
蛋白质组学研究
5-去乙基-5-羧基吡格列酮: 在蛋白质组学研究中被利用,因为它是一种代谢物 。蛋白质组学是大规模蛋白质研究,该化合物可以用于根据代谢变化了解蛋白质功能和相互作用,因此从该化合物中获益。
抗糖尿病药物机制研究
作为与抗糖尿病药物吡格列酮相关的代谢物,5-去乙基-5-羧基吡格列酮是研究噻唑烷二酮类(TZDs)作用机制的关键 。研究人员可以调查TZDs如何调节细胞中的脂质和葡萄糖代谢。
癌症研究
该化合物已被证明对非小细胞肺癌 (NSCLC) 细胞有影响,可以降低增殖和侵袭能力并诱导凋亡 。这表明该化合物在癌症治疗研究中具有潜在的应用,特别是在了解吡格列酮的分子靶点方面。
基因表达谱分析
5-去乙基-5-羧基吡格列酮: 会影响基因表达,研究表明治疗后MAPK、Myc和Ras基因下调 。这种应用对于基因研究和了解参与细胞增殖和存活的途径至关重要。
上皮间质转化 (EMT) 研究
该化合物会影响TGFβ途径,该途径在EMT过程中意义重大。 TGFβR1和SMAD3 mRNA表达的下调表明该化合物可用于研究EMT,EMT是癌症转移的关键过程 .
生物能量学调节
研究表明,5-去乙基-5-羧基吡格列酮会调节细胞生物能量学,这可以通过细胞外酸化率 (ECAR) 的变化和葡萄糖代谢标志物的变化来证明 。这种应用对于了解细胞能量的产生和消耗至关重要。
药物疗效测试
该化合物用于来自人肺腺癌的离体三维 (3D) 培养物,作为模型来测试在体外观察到的药物疗效 。这种应用对于临床前药物开发和个性化医疗非常重要。
PPAR-γ激动剂研究
作为一种PPAR-γ激动剂,5-去乙基-5-羧基吡格列酮在研究PPAR-γ激动剂在治疗诸如NSCLC等疾病方面的治疗潜力方面意义重大,方法是抑制细胞生长和侵袭 .
作用机制
Target of Action
The primary target of 5-Desethyl 5-Carboxy Pioglitazone is the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver .
Mode of Action
5-Desethyl 5-Carboxy Pioglitazone is a selective agonist at PPARγ . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production . This interaction with its targets results in improved insulin sensitivity and the enhanced uptake of blood glucose .
Biochemical Pathways
The activation of PPARγ by 5-Desethyl 5-Carboxy Pioglitazone affects numerous metabolic processes, most notably lipid and glucose homeostasis . It modulates the transcription of the genes involved in the control of glucose and lipid metabolism in the muscle, adipose tissue, and the liver .
Result of Action
The molecular and cellular effects of 5-Desethyl 5-Carboxy Pioglitazone’s action primarily involve promoting insulin sensitivity and improving the uptake of blood glucose . This results in better control of glucose and lipid metabolism, which is beneficial for managing conditions like type 2 diabetes mellitus .
生化分析
Biochemical Properties
It is known that Pioglitazone, the parent compound, interacts with peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . The activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .
Cellular Effects
Pioglitazone has been shown to reduce proliferative and invasive abilities and induce apoptosis of non-small cell lung cancer (NSCLC) cells . It also affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition (EMT) process, by down-regulating TGFβR1 and SMAD3 mRNA expression .
Molecular Mechanism
Pioglitazone is a selective agonist at PPARγ . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .
Temporal Effects in Laboratory Settings
Pioglitazone has been shown to reduce proliferative and invasive abilities and induce apoptosis of NSCLC cells .
Dosage Effects in Animal Models
Pioglitazone has been shown to have anti-inflammatory activity in a high sucrose diet animal model .
Metabolic Pathways
Two novel metabolic pathways for Pioglitazone in hepatocytes have been proposed: 1) N-glucuronidation of the thiazolidinedione ring of Pioglitazone to form a metabolite followed by hydrolysis to another metabolite, and methylation of the mercapto group of the thiazolidinedione ring-opened mercapto .
属性
IUPAC Name |
6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c21-16-15(26-18(24)20-16)9-11-1-5-14(6-2-11)25-8-7-13-4-3-12(10-19-13)17(22)23/h1-6,10,15H,7-9H2,(H,22,23)(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOBZACXYXBLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661887 | |
| Record name | 6-(2-{4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}ethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186751-40-6 | |
| Record name | 3-Pyridinecarboxylic acid, 6-(2-(4-((2,4-dioxo-5-thiazolidinyl)methyl)phenoxy)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186751406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2-{4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}ethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PYRIDINECARBOXYLIC ACID, 6-(2-(4-((2,4-DIOXO-5-THIAZOLIDINYL)METHYL)PHENOXY)ETHYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3ETW7RPG7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



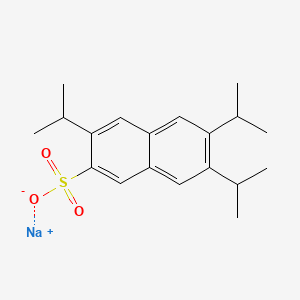
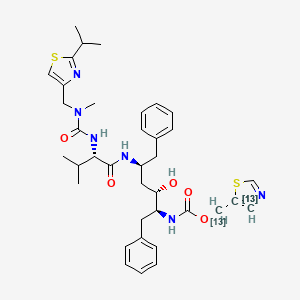

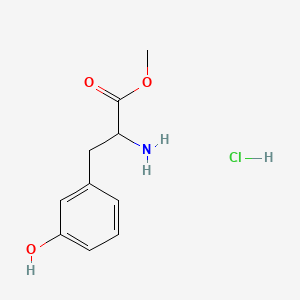
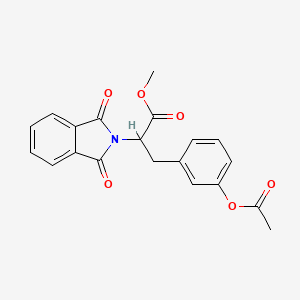

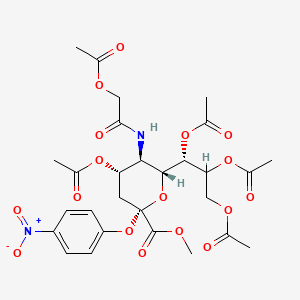
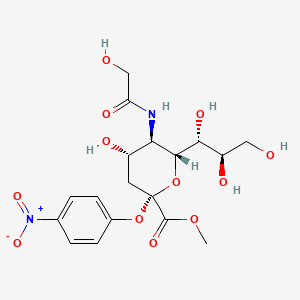


![tert-Butyl 4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B563453.png)
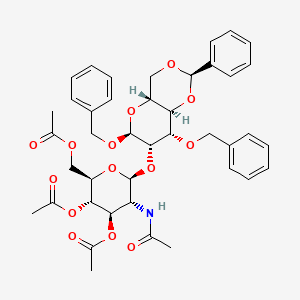
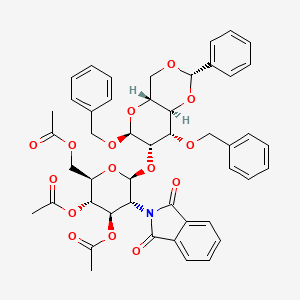
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B563457.png)